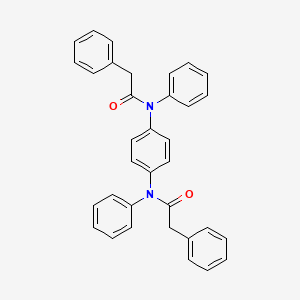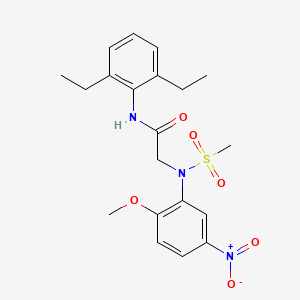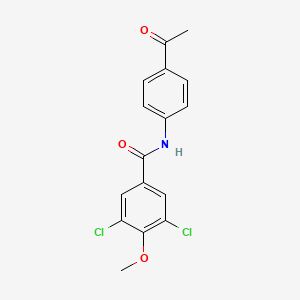
N,N'-1,4-phenylenebis(N,2-diphenylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-phenylenebis(N,2-diphenylacetamide), commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 544.69 g/mol.
Mecanismo De Acción
The mechanism of action of DPA is not fully understood, but it is believed to inhibit the growth and replication of microorganisms by interfering with their cell wall synthesis. DPA has been shown to bind to the peptidoglycan layer of the bacterial cell wall, which disrupts the integrity of the cell wall and leads to cell death.
Biochemical and Physiological Effects:
DPA has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, prolonged exposure to high concentrations of DPA may cause skin irritation and respiratory problems. DPA has been shown to have minimal effect on mammalian cells, but it may interfere with the growth and development of certain plant species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for use in laboratory experiments. It is easy to synthesize, has low toxicity, and is soluble in organic solvents. However, DPA has some limitations, such as its limited solubility in water, which may affect its efficacy in certain experiments. Additionally, DPA may interfere with the growth and development of certain plant species, which may limit its use in agricultural research.
Direcciones Futuras
There are several future directions for the use of DPA in scientific research. One potential application is the development of new drugs for the treatment of viral, bacterial, and fungal infections. DPA may also be used in the development of new fungicides for crop protection. Additionally, DPA may be used as a precursor for the synthesis of new metal complexes and coordination polymers with potential applications in material science. Further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
Conclusion:
In conclusion, DPA is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. DPA is easy to synthesize, has low toxicity, and possesses antiviral, antibacterial, and antifungal properties. However, further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
Métodos De Síntesis
DPA can be synthesized through a multistep process that involves the reaction of aniline with benzoyl chloride to form N-benzoylaniline, followed by the reaction of N-benzoylaniline with 1,4-phenylenediamine to form N,N'-1,4-phenylenebis(benzamide). Finally, N,N'-1,4-phenylenebis(benzamide) is reacted with diphenylacetyl chloride to form DPA.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPA has been shown to possess antiviral, antibacterial, and antifungal properties, which make it a potential candidate for the development of new drugs. In agriculture, DPA has been used as a fungicide to protect crops from fungal infections. In material science, DPA has been used as a precursor for the synthesis of various metal complexes and coordination polymers.
Propiedades
IUPAC Name |
N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O2/c37-33(25-27-13-5-1-6-14-27)35(29-17-9-3-10-18-29)31-21-23-32(24-22-31)36(30-19-11-4-12-20-30)34(38)26-28-15-7-2-8-16-28/h1-24H,25-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKGBFHIYRSDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5202806.png)

![2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5202821.png)

![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5202829.png)
![N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5202836.png)

![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)
![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)
![N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B5202867.png)
![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)